1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
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Overview
Description
1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, commonly known as PTE-T, is a compound that belongs to the benzimidazole class of drugs. PTE-T has shown promising results in scientific research, particularly in the field of cancer treatment.
Mechanism of Action
PTE-T works by inhibiting the activity of a protein called Aurora kinase A, which is involved in cell division and proliferation. By inhibiting this protein, PTE-T prevents the growth and division of cancer cells, leading to their death.
Biochemical and Physiological Effects:
PTE-T has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. In addition to its antitumor activity, PTE-T has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of PTE-T is its selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. However, PTE-T has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on PTE-T should focus on optimizing its synthesis method to improve its solubility and efficacy. Additionally, further studies are needed to investigate the potential of PTE-T in combination with other cancer treatments, as well as its potential use in other diseases.
Synthesis Methods
The synthesis of PTE-T involves the reaction between 2-(2-bromoethyl)-1-piperidine and N-(2-thienylmethyl)-1H-benzimidazole-2-amine in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of dimethylformamide and water, and the resulting product is purified through column chromatography.
Scientific Research Applications
PTE-T has been extensively studied for its potential use in cancer treatment. Research has shown that PTE-T has antitumor activity against various types of cancer, including breast, lung, and colon cancer. PTE-T has also been shown to inhibit the growth and metastasis of cancer cells.
properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4S/c1-4-10-22(11-5-1)12-13-23-18-9-3-2-8-17(18)21-19(23)20-15-16-7-6-14-24-16/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHFPOBBWUMJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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